

# 2-Methoxy-2-phenylethanol molecular weight

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## Compound of Interest

Compound Name: 2-Methoxy-2-phenylethanol

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## An In-depth Technical Guide to 2-Methoxy-2-phenylethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Methoxy-2-phenylethanol**, a versatile chiral building block and solvent. We will delve into its fundamental physicochemical properties, outline a standard synthesis protocol with mechanistic insights, detail its spectroscopic signature for characterization, and explore its applications in modern chemical and pharmaceutical development.

## Core Molecular Profile

**2-Methoxy-2-phenylethanol** is an organic compound featuring a phenyl group, a methoxy group, and a primary alcohol. Its structure, particularly the chiral center at the benzylic position, makes its enantiopure forms—(R) and (S)-**2-Methoxy-2-phenylethanol**—valuable synthons in asymmetric synthesis.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-Methoxy-2-phenylethanol** (racemic mixture) are summarized below. Data for specific enantiomers are similar but include optical activity.

Property	Value	Source(s)
Molecular Weight	152.19 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
CAS Number	2979-22-8 (Racemic)	[1]
17628-72-7 ((R)-enantiomer)		
66051-01-2 ((S)-enantiomer)		
Appearance	Colorless Liquid	
Density	~1.061 g/mL at 25 °C	[3]
Boiling Point	237 °C (lit.)	[3]
Refractive Index	n <sub>20</sub> /D ~1.519 (lit.)	[3]
Flash Point	98 °C (208.4 °F) - closed cup	

## Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

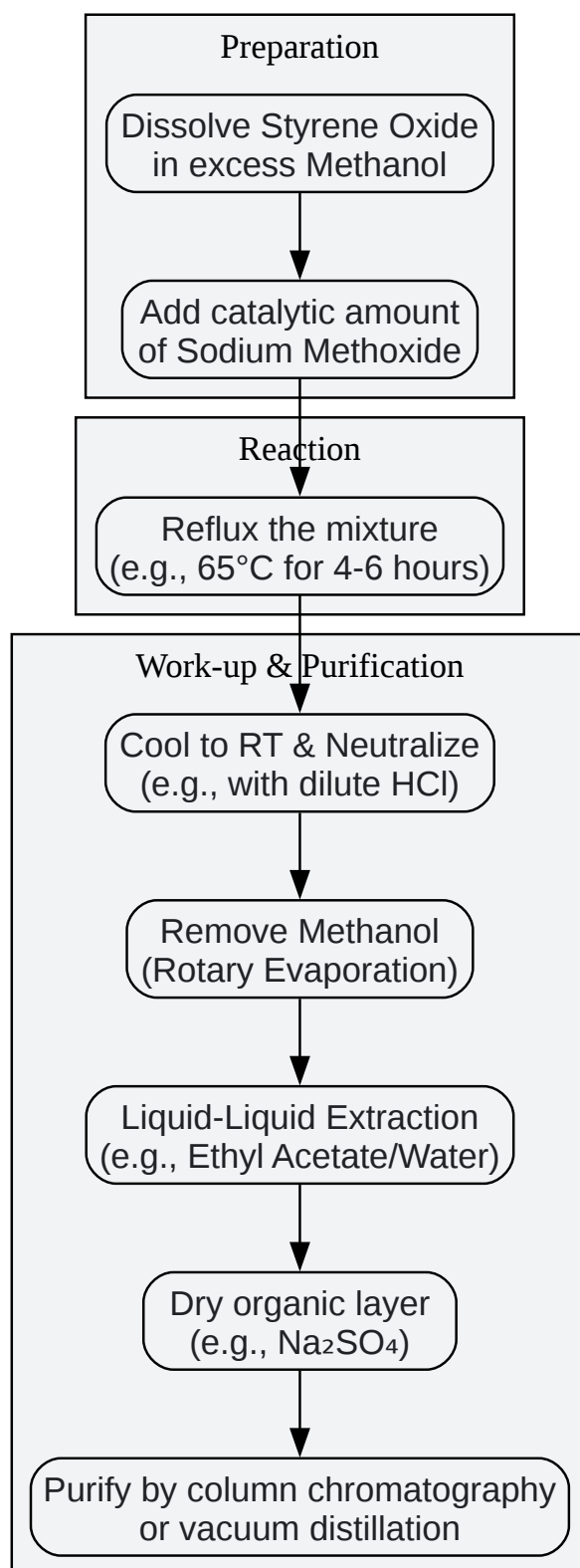
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum exhibits characteristic signals: δ 7.36-7.24 (multiplet, 5H, aromatic protons), δ 4.20 (doublet of doublets, 1H, CH bearing the methoxy group), δ 3.68-3.57 (multiplet, 2H, CH<sub>2</sub> alcohol), δ 3.27 (singlet, 3H, OCH<sub>3</sub>), and a broad singlet for the hydroxyl proton (OH), which can vary in chemical shift.[4]
- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): The carbon spectrum shows distinct peaks at δ 138.4 (quaternary aromatic C), 128.8, 128.4, 127.2 (aromatic CH), 84.3 (CH bearing the methoxy group), 67.3 (CH<sub>2</sub> alcohol), and 55.7 (OCH<sub>3</sub>).[4]

## Synthesis Protocol: Ring-Opening of Styrene Oxide

A common and efficient method for preparing **2-Methoxy-2-phenylethanol** is the nucleophilic ring-opening of styrene oxide using methanol. The choice of catalyst (acidic or basic) determines the regioselectivity of the reaction. For producing the desired 2-methoxy isomer, a

base-catalyzed pathway is generally preferred as it favors nucleophilic attack at the less sterically hindered carbon.

## Experimental Workflow



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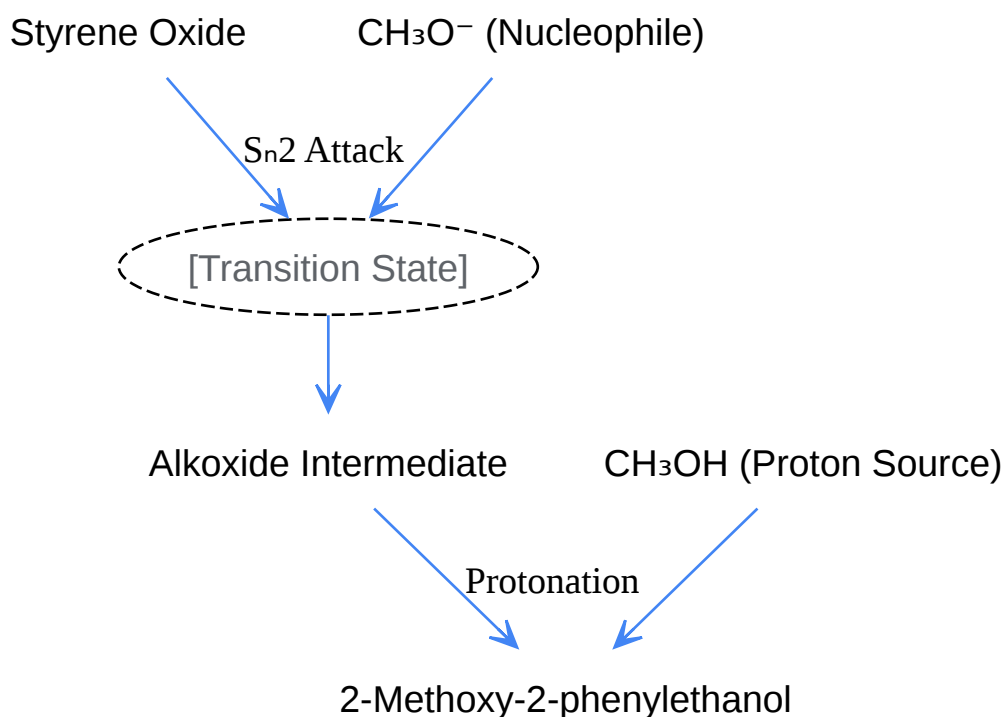
Figure 1: General experimental workflow for the synthesis of **2-Methoxy-2-phenylethanol**.

## Step-by-Step Methodology

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve styrene oxide (1.0 eq) in anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.
- **Catalysis:** Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.05 eq), to the solution. The methoxide ion is a strong nucleophile that initiates the epoxide ring-opening.
- **Reaction Execution:** Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Quenching and Neutralization:** After cooling the reaction to room temperature, carefully neutralize the catalyst by adding a dilute acid (e.g., 1M HCl) until the pH is ~7.
- **Solvent Removal:** Remove the excess methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts and any remaining methanol.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure **2-Methoxy-2-phenylethanol**.

## Mechanistic Rationale

The base-catalyzed mechanism proceeds via an  $\text{S}_{\text{N}}2$  pathway. The methoxide ion ( $\text{CH}_3\text{O}^-$ ) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring (the  $\text{CH}_2$  group). This choice of attack is governed by sterics, leading to the formation of the **2-methoxy-2-phenylethanol** isomer as the major product.



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Figure 2: Simplified mechanism for base-catalyzed epoxide ring-opening.

## Applications in Research and Development

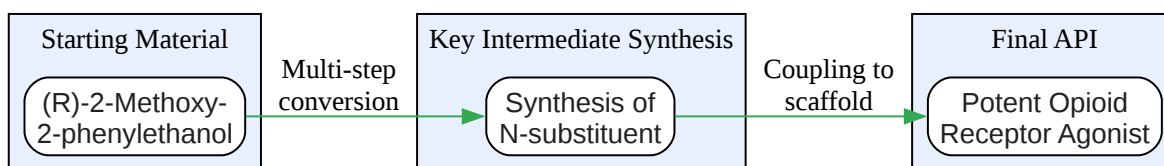
The utility of **2-Methoxy-2-phenylethanol**, particularly its chiral forms, is significant in the synthesis of complex molecules.

### Chiral Precursor in Drug Synthesis

Enantiomerically pure (R)- or (S)-**2-Methoxy-2-phenylethanol** serves as a valuable starting material or chiral auxiliary. Its defined stereochemistry can be transferred through subsequent reaction steps to build complex chiral targets.

- **Opioid Receptor Agonists:** The (R)-enantiomer is employed as a precursor to prepare the N-substituent of certain 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.
- **Chiral Probes:** It can be used as a chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine.<sup>[5][6]</sup>

- Optically Active Compounds: The compound has been used in the synthesis of optically active 1,4-dihydropyridines, a class of molecules with significant therapeutic applications.[5]  
[6]



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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